

Application Note & Protocol: Isolation of Faradiol from Calendula officinalis

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Compound of Interest

Compound Name: *Faradiol*

Cat. No.: *B1211459*

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Faradiol** is a pentacyclic triterpenoid found in various plants, notably in the flower heads of Marigold (*Calendula officinalis*) and the aerial parts of *Dittrichia viscosa*.^{[1][2]} In *Calendula officinalis*, it primarily exists as 3-O-monoesters of lauric, myristic, and palmitic acids.^{[3][4]} These **faradiol** esters are significant for their potent anti-inflammatory properties, making their efficient isolation a key step for research and development in pharmaceuticals and cosmetics.^{[5][6]} This document provides a detailed protocol for the isolation and purification of **faradiol** esters from *Calendula officinalis* flower heads, achieving high purity. The methodology combines advanced extraction techniques with multi-step chromatographic purification.

Data Presentation

A summary of quantitative data from representative isolation protocols is presented below.

Parameter	Method	Value	Plant Source	Reference
Extraction Yield	Supercritical Fluid Extraction (SFE)	~ 5% (dried extract)	Calendula officinalis flower heads	[7]
Purity of Isolated Esters	SFE followed by Chromatography	96% - 98%	Calendula officinalis flower heads	[7][8]
Extraction Efficiency	SFE (500 bar, 50°C)	~ 85% of total faradiol esters	Calendula officinalis flower heads	[7]
Solvent for Extraction	Ultrasonic Bath Extraction	10 mL CH ₂ Cl ₂ per 100 mg plant material	Calendula officinalis flowers	[5]
Column Chromatography Adsorbent	Column Chromatography	Silica gel (60-120 mesh size)	Ethanollic extract of Diospyros montana	[9]
HPLC Mobile Phase	Reversed-Phase HPLC	Methanol	Pre-purified triterpene ester fraction	[7]

Experimental Protocols

This section details the methodology for the isolation of **faradiol** esters from the flower heads of *Calendula officinalis*. The protocol is divided into three main stages: Extraction, Chromatographic Purification, and Analysis.

Stage 1: Extraction of Triterpenoid Esters

Two primary methods are presented: Supercritical Fluid Extraction (SFE) for higher efficiency and a classical solvent extraction for broader accessibility.

Method A: Supercritical Fluid Extraction (SFE)[7][8]

- Plant Material Preparation:

- Manually select dry flower heads of *Calendula officinalis* with minimal stem content.
- Mill the dried flower heads to an average particle size of 350 μm . To prevent thermal degradation of compounds, milling can be performed under cooling with liquid nitrogen.
- SFE Procedure:
 - Pack the milled plant material (e.g., 1 kg per batch) into the extraction vessel of an SFE pilot plant.
 - Set the extraction parameters:
 - Pressure: 500 bar
 - Temperature: 50°C
 - Carbon Dioxide Flow Rate: 35 kg/h
 - Perform the extraction for a duration of 3 hours per batch.
 - Collect the extract from the separators.
 - Remove any residual water from the extract under reduced pressure to yield the crude triterpenoid ester fraction. This procedure extracts approximately 85% of the total **faradiol** esters.

Method B: Ultrasonic-Assisted Solvent Extraction[5]

- Plant Material Preparation:
 - Dry and powder the flower heads of *Calendula officinalis*.
- Extraction Procedure:
 - To approximately 100.0 mg of powdered marigold flowers, add 10 mL of dichloromethane (CH_2Cl_2).
 - Place the mixture in an ultrasonic bath and extract for 30 minutes.

- Filter the solution to separate the extract from the plant residue.
- Concentrate the filtrate under reduced pressure at 40°C to obtain the crude extract.

Stage 2: Chromatographic Purification

A multi-step chromatographic procedure is required to isolate and purify the **faradiol** esters from the crude extract.

- Initial Purification: Normal-Phase Column Chromatography[7]
 - Stationary Phase: Silica gel (40–63 µm).
 - Column Preparation: Prepare a column with silica gel slurried in a non-polar solvent (e.g., n-hexane).
 - Sample Loading: Dissolve the crude SFE extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.
 - Elution: Elute the column with a solvent gradient of increasing polarity. For example, start with n-hexane and gradually increase the proportion of ethyl acetate.
 - Fraction Collection: Collect fractions and monitor them using Thin-Layer Chromatography (TLC). Combine fractions containing the triterpene ester mixture.
- Intermediate Purification: Reversed-Phase Low-Pressure Liquid Chromatography (LPLC)[7]
 - Stationary Phase: RP-18 material (e.g., LiChroprep® RP-18, 40–63 µm).
 - Mobile Phase: Methanol (MeOH).
 - Procedure:
 - Dissolve the pre-purified triterpene ester fraction in a suitable solvent mixture (e.g., 3.0 g in 40 mL of MeOH/CH₂Cl₂, 95:5).
 - Apply the sample to the RP-18 column.
 - Elute with methanol at a constant flow rate (e.g., 9 mL/min).

- Monitor the eluent with a UV detector at 210 nm.
- Collect the fractions corresponding to the major peaks, which contain mixtures of **faradiol** esters.
- Final Purification: Preparative Reversed-Phase High-Performance Liquid Chromatography (HPLC)[7]
 - Stationary Phase: RP-18 column (e.g., LiChrosorb® RP-18, 7 µm, 250 x 25 mm I.D.).
 - Mobile Phase: Isocratic elution with Methanol (HPLC grade).
 - Procedure:
 - Inject the fractions obtained from LPLC onto the preparative HPLC column.
 - Set the flow rate (e.g., 10 mL/min).
 - Monitor the separation at 210 nm.
 - Collect the individual peaks corresponding to pure **faradiol** 3-O-laurate, 3-O-myristate, and 3-O-palmitate.
 - Evaporate the solvent from the collected fractions to obtain the pure compounds. Purity can reach 96-98%.

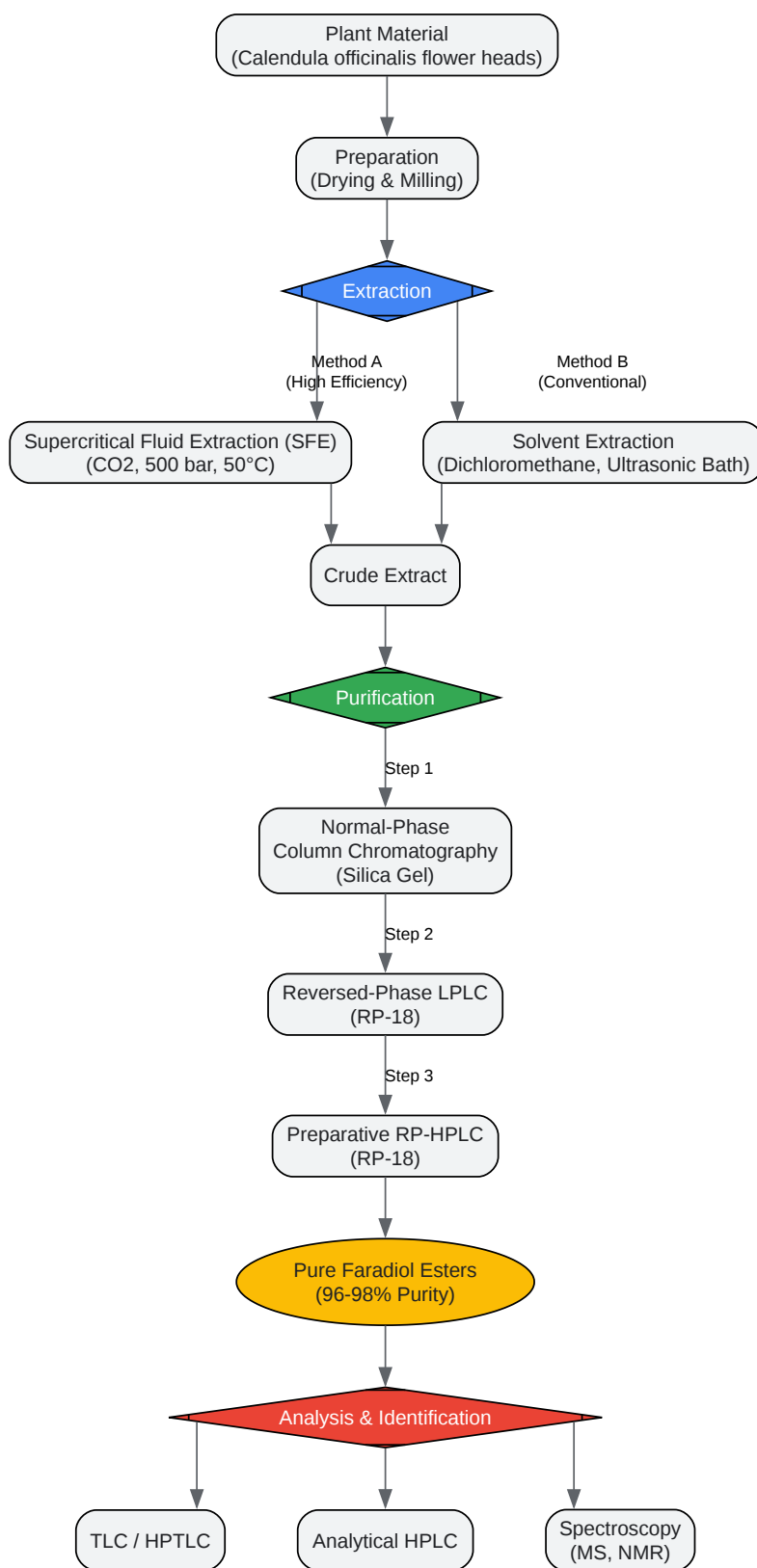
Stage 3: Analysis and Identification

- Thin-Layer Chromatography (TLC)[5][10]
 - Plates: Silica gel F254 pre-coated aluminum sheets.
 - Mobile Phase: A mixture of n-hexane, ethyl acetate, and acetic acid (e.g., 20:10:1 v/v/v) can provide good separation.[10]
 - Visualization: View spots under UV light (254 nm) and/or by spraying with an anisaldehyde/sulfuric acid reagent followed by heating.
- High-Performance Liquid Chromatography (HPLC) for Quantification[6][11]

- An analytical HPLC method can be used to determine the precise quantity of the isolated **faradiol** esters. This typically involves using a reversed-phase column and an internal standard for accurate quantification.
- Structural Identification[7]
 - The identity of the purified compounds should be confirmed using spectroscopic methods, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (^1H -NMR, ^{13}C -NMR).

Mandatory Visualization

The following diagrams illustrate the experimental workflow for isolating **Faradiol** esters.



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Caption: Workflow for the isolation and purification of **Faradiol** esters.

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